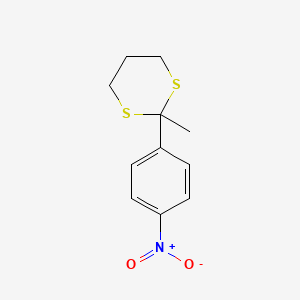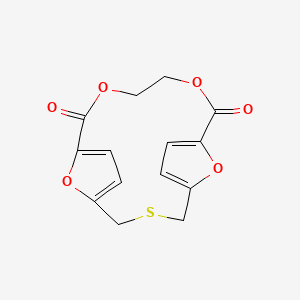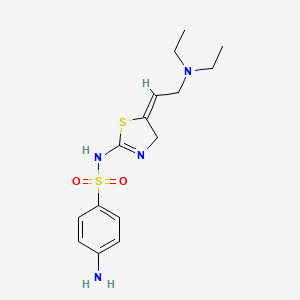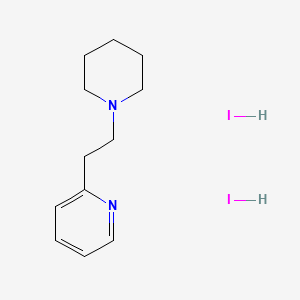
4,4'-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) is a chemical compound characterized by its unique structure, which includes two pyridine-2-carboxylic acid groups connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) typically involves the reaction of pyridine-2-carboxylic acid with a butane-1,4-diyl linker. One common method includes the use of a nucleophilic substitution reaction, where the pyridine-2-carboxylic acid is reacted with a butane-1,4-diyl halide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings or the butane linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine-N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes. The pyridine nitrogen atoms and carboxylic acid groups play a crucial role in binding to metal centers.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog with a single pyridine-2-carboxylic acid group.
Butane-1,4-diyl bis(pyridine-4-carboxylate): Similar structure but with carboxylate groups at different positions on the pyridine rings.
1,4-Di(pyridin-4-yl)butane: Lacks the carboxylic acid groups, making it less versatile in terms of reactivity.
Uniqueness
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) is unique due to its dual functionality, combining the properties of pyridine-2-carboxylic acid and butane-1,4-diyl linker
Properties
CAS No. |
67173-91-5 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[4-(2-carboxypyridin-4-yl)butyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)13-9-11(5-7-17-13)3-1-2-4-12-6-8-18-14(10-12)16(21)22/h5-10H,1-4H2,(H,19,20)(H,21,22) |
InChI Key |
ZFKFLGYBCVECNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCC2=CC(=NC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


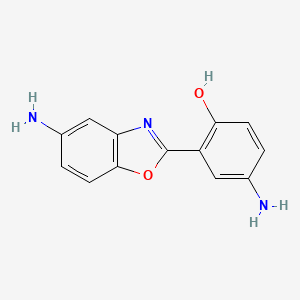
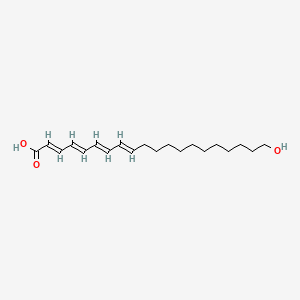
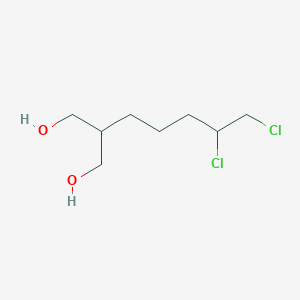
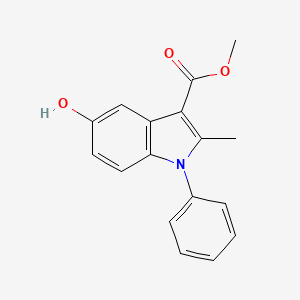
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
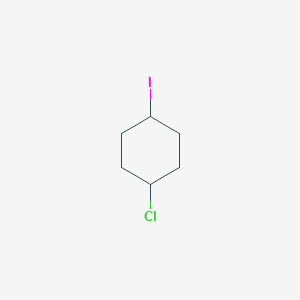
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
